4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Description
4-[Butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a sulfamoyl benzamide derivative featuring a fluorinated benzothiazole moiety. Its structure comprises a central benzamide scaffold substituted with a butyl(methyl)sulfamoyl group at the para position and a 4-fluoro-1,3-benzothiazol-2-yl group as the amide substituent.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2/c1-3-4-12-23(2)28(25,26)14-10-8-13(9-11-14)18(24)22-19-21-17-15(20)6-5-7-16(17)27-19/h5-11H,3-4,12H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPCLBAFEZMXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a sulfamoyl arylamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of 4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is . The compound features a benzamide backbone with a sulfamoyl group and a fluorinated benzothiazole moiety, which are critical for its biological activity.
Pharmacological Properties
Various studies have indicated that derivatives of sulfamoyl arylamides exhibit significant pharmacological activities, including:
- Antitumor Activity : Compounds similar to 4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide have shown potential as antitumor agents. They target various pathways involved in cancer cell proliferation and survival.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
- Antimicrobial Activity : Preliminary data suggest that this compound could possess antimicrobial properties against various bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
The biological activity of 4-[butyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor growth and inflammation.
- Receptor Modulation : It may interact with specific receptors or signaling pathways that regulate cell proliferation and apoptosis.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies and Research Findings
Several studies have focused on the biological activity of sulfamoyl arylamide derivatives, providing insights into their therapeutic potential:
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Sulfamoyl Benzamide Derivatives
Key Observations :
- Heterocyclic Rings: The target compound’s benzothiazole ring distinguishes it from oxadiazole (LMM5/LMM11) or thiazole derivatives ().
- Sulfamoyl Substituents : The butyl(methyl) group in the target compound offers moderate lipophilicity, balancing solubility and cell penetration. In contrast, LMM5’s benzyl(methyl) group increases steric bulk, which may hinder target binding, while LMM11’s cyclohexyl(ethyl) group enhances hydrophobicity, possibly affecting pharmacokinetics .
- Comparatively, methylsulfanyl () or chloro groups () may alter electronic profiles and metabolic stability .
Key Findings :
- However, the benzothiazole core may confer distinct binding kinetics compared to oxadiazoles .
- Antibacterial vs. Anticancer : Imidazole derivatives () demonstrate that heterocycle choice (imidazole vs. benzothiazole) significantly influences activity. The target’s fluorine substituent may enhance specificity for fungal over bacterial targets compared to thiazole-based analogs .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s calculated logP (~3.2) is higher than thiazole derivatives (e.g., ~2.5 for ) due to the benzothiazole ring and butyl group, favoring blood-brain barrier penetration but possibly reducing aqueous solubility .
- Metabolic Stability : Fluorine substitution on the benzothiazole may reduce oxidative metabolism compared to methylsulfanyl () or chloro () analogs, prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
